Hexahelicene

Descripción general

Descripción

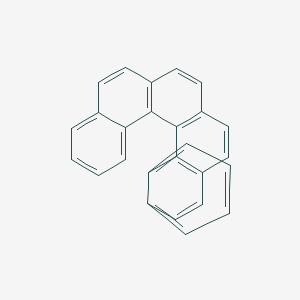

Hexahelicene is a type of helicene, which are ortho-condensed polycyclic aromatic compounds. In these compounds, benzene rings or other aromatics are angularly annulated to give helically-shaped chiral molecules . This compound is composed of six benzene rings connected to each other . The molecule coils in the form of a spiral so that the atoms of the last ring do not impinge on the atoms of the first ring .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One method involves the photodehydrocyclization of eight alkyl substituted this compound derivatives . The introduction of substituents as large as t-butyl or p-tolyl at the 2 (or 3) position does not noticeably disturb the conformation of the helix in this compound .Molecular Structure Analysis

This compound has a molecular formula of C26H16 . As the number of rings increases, starting at four, the structure becomes non-planar, but instead the planes of consecutive rings tilt to prevent steric collisions . For hexahelicenes with six benzene units, a 360° turn is completed .Physical and Chemical Properties Analysis

This compound has a molecular weight of 328.4 g/mol . It has a computed XLogP3 value of 7.9, indicating its lipophilicity . It does not have any hydrogen bond donors .Aplicaciones Científicas De Investigación

Photophysical Properties : Hexahelicene's absorption and electronic circular dichroism spectra are notable for their vibronic features and strong nonadiabatic effects. These properties are challenging for current computational methods but have been successfully computed, providing insights into the photophysical properties of π-conjugated systems (Aranda & Santoro, 2021).

Chirality and Optical Activity : The absolute configuration and chirality of this compound have been a subject of study, leading to a better understanding of its optical properties (Lightner et al., 1971).

Fluorescent Sensing : this compound derivatives, such as HELIXOL, are efficient and enantioselective fluorescent sensors for chiral amines and amino alcohols, useful for high-throughput screening (Reetz & Sostmann, 2001).

Circular Dichroism and Luminescence : Studies on various hexahelicenes show distinctive features in their vibrational and electronic circular dichroism, and circularly polarized luminescence spectra, which are sensitive to helical sense and substituents (Abbate et al., 2014).

Crystallography and Chirality : Research on the lamellar twinning in single crystals of this compound provides insights into its nearly racemic composition despite being chiral (Green & Knossow, 1981).

Synthesis and Characterization : New this compound derivatives with varied substituents have been synthesized and characterized, expanding the understanding of its chemical properties (Aloui et al., 2007).

Cancer Drug Potential : The silver-[6]Helicene complex has been investigated for its potential use as a cancer drug, with studies focusing on the complexation process and its interactions (Ben Yahia & Ben Yahia, 2020).

Enantiomeric Excess Determination : High-performance liquid chromatography has been used to resolve enantiomers of this compound and its derivatives, essential for determining enantiomeric excess (Prinsen & Laarhoven, 1987).

Kinetic Resolution : The chiral helical diphosphine ligand based on this compound has shown high efficiency in palladium-catalyzed kinetic resolution of allylic substitution, demonstrating its utility in asymmetric synthesis (Reetz & Sostmann, 2000).

Electrophilic Aromatic Substitution : Studies on this compound's electrophilic aromatic reactivity provide insights into the reactivity of bent benzene rings, contributing to the understanding of aromatic hydrocarbon chemistry (Archer et al., 1981).

Propiedades

IUPAC Name |

hexahelicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYPNWSDSPYOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=C4C6=CC=CC=C6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171964 | |

| Record name | Hexahelicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187-83-7 | |

| Record name | [6]Helicene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahelicene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahelicene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahelicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahelicene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5UR49H4NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

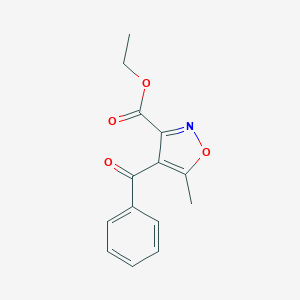

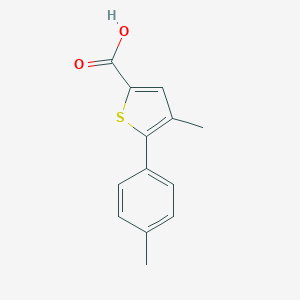

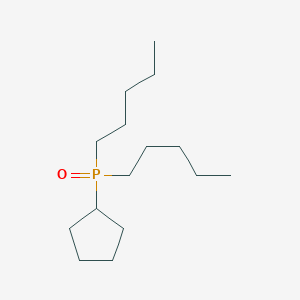

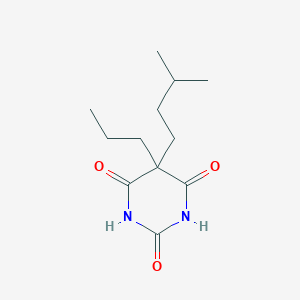

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)

![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)

![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)

![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)